molecular formula C11H10ClN3 B3022134 6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine CAS No. 142889-00-7

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine

Cat. No.: B3022134
CAS No.: 142889-00-7
M. Wt: 219.67 g/mol
InChI Key: RFEOADLVLYALOV-UHFFFAOYSA-N
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Description

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with 2-aminomethylpyridine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and reduce the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of N-(pyridin-2-yl)amides.

    Reduction: Reduction reactions can yield the corresponding amine derivatives.

    Substitution: Substitution reactions can produce various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a ligand in coordination chemistry, forming complexes with metal ions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the presence of both a chlorine atom and a pyridin-2-ylmethyl group

Properties

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEOADLVLYALOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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